molecular formula C10H11FO2 B13454564 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one CAS No. 1805765-40-5

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one

Cat. No.: B13454564
CAS No.: 1805765-40-5
M. Wt: 182.19 g/mol
InChI Key: PZEFMHONPUAQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is a fluorinated aromatic ketone featuring a hydroxymethyl (-CH₂OH) substituent at the para position relative to the ketone group and a fluorine atom at the meta position on the phenyl ring. This structural configuration confers unique physicochemical properties, such as increased polarity compared to non-hydroxylated analogs, which may influence solubility and reactivity. For instance, fluorinated phenylpropanones are often studied for their applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis .

Properties

CAS No.

1805765-40-5

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-[3-fluoro-4-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3

InChI Key

PZEFMHONPUAQMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the phenyl ring, followed by the formation of the propan-2-one moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Introduction of the fluorine atom via electrophilic fluorination.

    Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde and a base.

    Formation of Propan-2-one Moiety: This can be achieved through various methods, including the use of acetone derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-[3-Fluoro-4-(carboxymethyl)phenyl]propan-2-one.

    Reduction: Formation of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxymethyl and fluorine substituents distinguish 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one from analogs. Key comparisons include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Applications
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one -F (meta), -CH₂OH (para) Not reported Not reported High polarity, potential for H-bonding
1-(4-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (para) 202.18 Not reported Lipophilic, electron-withdrawing effects
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one -F (para), -OCH₃ (para) Not reported Crystal structure Planar enone system, solid-state packing studied
1-(3-Aminophenyl)ethan-1-one derivatives -NH₂ (meta), fluorinated sidechains Variable 65–67 (derivative) Synthetic intermediates, moderate yields (33% reported)

Key Observations :

  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group enhances hydrophilicity and H-bonding capacity compared to the lipophilic -CF₃ group in 1-(4-(trifluoromethyl)phenyl)propan-2-one . This difference could influence bioavailability in pharmaceutical contexts.
  • Fluorine Position: The meta-fluorine in the target compound may sterically hinder interactions compared to para-fluorinated analogs like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which exhibits a planar enone system conducive to crystallographic studies .
  • Synthetic Challenges: Derivatives with amino groups (e.g., 1-(3-aminophenyl)ethan-1-one) demonstrate moderate synthetic yields (33% in one case) and lower melting points (~65–67°C), suggesting that the hydroxymethyl variant may require optimized protocols to improve efficiency .
Reactivity and Functional Group Interactions
  • Hydroxymethyl Group : The -CH₂OH moiety can undergo oxidation to a carboxylic acid or participate in etherification, unlike the inert -CF₃ group. This reactivity expands its utility in derivatization reactions .
  • Fluorine Effects : The meta-fluorine atom may direct electrophilic substitution reactions to specific positions on the aromatic ring, a behavior shared with para-fluorinated analogs but modulated by the adjacent hydroxymethyl group .

Biological Activity

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is a compound of increasing interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one features a fluorine atom and a hydroxymethyl group attached to a phenyl ring, influencing its chemical reactivity and biological interactions. The presence of these functional groups may enhance its antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, leading to the death of pathogenic bacteria.
  • Anti-inflammatory Effects : It is suggested that the compound modulates inflammatory mediators and signaling pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.013 mg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In vitro assays have shown that 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory conditions.

Study on Antimicrobial Efficacy

A case study published in Medicinal Chemistry Letters evaluated the compound's effectiveness against resistant bacterial strains. The study concluded that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains .

Study on Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of the compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain, indicating its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one, it is essential to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anti-inflammatory Activity
2-Hydroxy-2-methylpropiophenoneModerateLow
1-Phenyl-2-methyl-2-hydroxypropanoneLowModerate
1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one HighHigh

This comparison illustrates that 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one possesses superior biological activities compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.